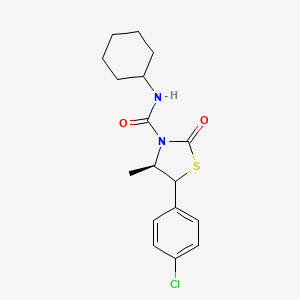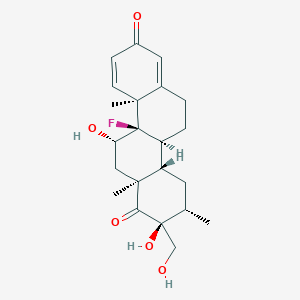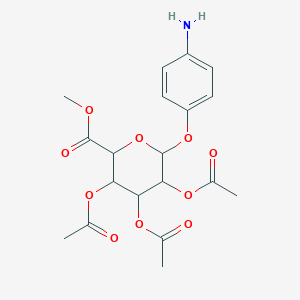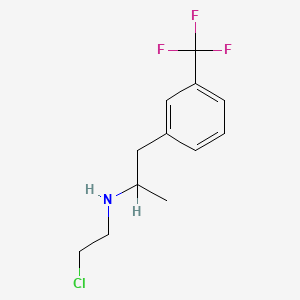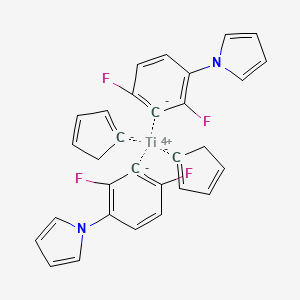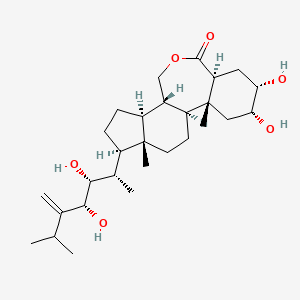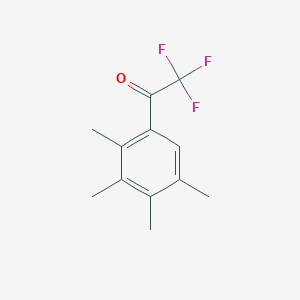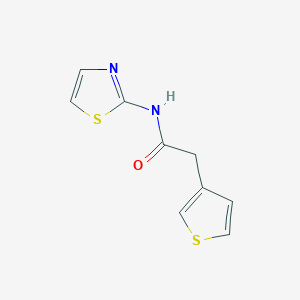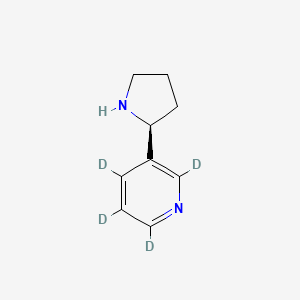
(S)-Nornicotine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Nornicotine-d4 is a deuterated form of (S)-Nornicotine, a naturally occurring alkaloid found in tobacco plants The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Nornicotine-d4 typically involves the deuteration of (S)-Nornicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the final product are critical, and therefore, rigorous quality control measures are implemented throughout the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Nornicotine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (S)-Nornicotine N-oxide, while reduction can produce (S)-Nornornicotine.
Scientific Research Applications
(S)-Nornicotine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of nicotine-related compounds.
Biology: Helps in understanding the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nicotine and its analogs.
Industry: Employed in the development of smoking cessation products and in the study of tobacco-related diseases.
Mechanism of Action
The mechanism of action of (S)-Nornicotine-d4 involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are part of the cholinergic system and play a crucial role in neurotransmission. This compound binds to these receptors, mimicking the effects of acetylcholine, leading to the release of neurotransmitters such as dopamine. This interaction is responsible for the psychoactive effects associated with nicotine consumption.
Comparison with Similar Compounds
Similar Compounds
(S)-Nornicotine: The non-deuterated form of (S)-Nornicotine-d4.
Nicotine: The primary alkaloid found in tobacco, structurally similar but with different pharmacokinetic properties.
Anabasine: Another alkaloid found in tobacco, similar in structure but with distinct biological effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry. This property is not present in its non-deuterated counterparts, making this compound a valuable tool in scientific research.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
InChI Key |
MYKUKUCHPMASKF-FUQHWSCXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2)[2H] |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)

